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Compound of Interest

Compound Name:
2,4-dichloro-7-tosyl-7H-

pyrrolo[2,3-d]pyrimidine

Cat. No.: B1523358 Get Quote

2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a pivotal heterocyclic compound that

serves as a highly versatile building block in the synthesis of complex, biologically active

molecules. Its structure is based on the pyrrolo[2,3-d]pyrimidine core, an analog of purine

where the nitrogen atom at position 7 is replaced by a carbon atom, often referred to as 7-

deazapurine. This core scaffold is of immense interest in drug discovery, as it effectively mimics

the endogenous purine structure of ATP, enabling compounds derived from it to act as

competitive inhibitors in the ATP-binding sites of various enzymes, particularly protein kinases.

[1]

The strategic placement of two chlorine atoms at the C2 and C4 positions renders the molecule

susceptible to sequential and regioselective nucleophilic substitution, allowing for the controlled

introduction of diverse functional groups.[2] Furthermore, the tosyl (p-toluenesulfonyl) group

attached to the pyrrole nitrogen (N7) serves a dual purpose: it acts as a robust protecting

group, preventing unwanted side reactions at the pyrrole nitrogen, and its electron-withdrawing

nature further activates the chlorine atoms, enhancing their reactivity. These features make 2,4-
dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine an indispensable intermediate in the

development of targeted therapies for a range of diseases, including cancer and autoimmune

disorders.[2][3]
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The fundamental chemical and physical properties of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-
d]pyrimidine are crucial for its handling, reaction setup, and characterization. A summary of

these properties is presented below.

Property Value Source

IUPAC Name

2,4-dichloro-7-(4-

methylphenyl)sulfonylpyrrolo[2,

3-d]pyrimidine

PubChem[4]

CAS Number 934524-10-4 PubChem[4]

Molecular Formula C₁₃H₉Cl₂N₃O₂S PubChem[4]

Molecular Weight 342.2 g/mol PubChem[4]

Appearance White solid ChemicalBook[5]

Storage Inert atmosphere, 2-8°C Achmem[6]

Spectroscopic Data: The identity and purity of the compound are typically confirmed by

spectroscopic methods.

¹H NMR (400 MHz, Chloroform-d) δ ppm: 8.14 (d, J = 8.59 Hz, 2H), 7.78 (d, J = 3.79 Hz,

1H), 7.39 (d, J = 8.59 Hz, 2H), 6.70 (d, J = 3.79 Hz, 1H), 2.45 (s, 3H).[5]

Mass Spectrum (LCMS): [M + H]⁺ m/z 342.[5]

Synthesis: Protecting and Activating the Core
Scaffold
The most common and direct synthesis of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
involves the tosylation of the commercially available precursor, 2,4-dichloro-7H-pyrrolo[2,3-

d]pyrimidine.[2] This reaction is fundamental as it installs the key protecting and activating tosyl

group.
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The choice of reagents and conditions is dictated by the chemical nature of the starting

material. The N-H proton of the pyrrole ring in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is

weakly acidic and requires a base to be removed, generating a nucleophilic anion. This anion

then attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), forming the N-S

bond and displacing the chloride leaving group. The selection of the base and solvent system

can be adapted for different scales and laboratory setups. For instance, using a strong base

like sodium hydroxide with a phase-transfer catalyst facilitates the reaction between the

aqueous base and the organic-soluble starting material.[5] Alternatively, organic bases like

N,N-Diisopropylethylamine (DIPEA) in an anhydrous organic solvent like dichloromethane

(DCM) provide a homogeneous reaction environment.[2]

Detailed Synthesis Protocol
The following protocol is a representative method for the preparation of the title compound.

Starting Materials:

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 g, 5.32 mmol)[5]

p-toluenesulfonyl chloride (1.115 g, 5.85 mmol)[5]

Dichloromethane (20 mL)[5]

50% aqueous sodium hydroxide solution (1 mL)[5]

Tetrabutylammonium hydrogen sulfate (0.090 g, 0.27 mmol)[5]

Step-by-Step Procedure:

Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, p-toluenesulfonyl chloride, and

tetrabutylammonium hydrogen sulfate in dichloromethane at room temperature.[5]

Add the 50% aqueous sodium hydroxide solution to the reaction mixture.[5]

Stir the mixture vigorously at room temperature for 30 minutes.[5]

Upon completion (monitored by TLC), proceed with workup. The organic layer is separated

and concentrated by vacuum evaporation.[5]
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The resulting crude product is purified by column chromatography using 100%

dichloromethane as the eluent to yield 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as

a white solid (1.76 g, 97% yield).[5]

2,4-dichloro-7H-
pyrrolo[2,3-d]pyrimidine

NaOH (aq) / TBAHS
DCM, RT, 30 min

p-toluenesulfonyl
chloride (TsCl)

2,4-dichloro-7-tosyl-7H-
pyrrolo[2,3-d]pyrimidine

 Tosylation 

Click to download full resolution via product page

Caption: Synthesis of the title compound via tosylation.

Chemical Reactivity: A Platform for Regioselective
Functionalization
The primary utility of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine lies in the differential

reactivity of its two chlorine atoms, enabling selective functionalization through Nucleophilic

Aromatic Substitution (SₙAr) reactions.

Mechanistic Rationale for Regioselectivity
The pyrrolo[2,3-d]pyrimidine ring system is inherently electron-deficient, which facilitates

nucleophilic attack. The chlorine atom at the C4 position is significantly more reactive towards

nucleophiles than the chlorine at the C2 position. This regioselectivity is a well-established

principle for this scaffold and is crucial for its synthetic applications. The greater electrophilicity

of the C4 carbon allows for the initial substitution to occur cleanly at this site, leaving the C2-

chloro group intact for subsequent transformations if desired.[2]

This selective reactivity allows for a modular approach to building complex molecules. A

nucleophile, typically an amine, can be introduced at C4 under controlled conditions. The

resulting 2-chloro-4-substituted-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine intermediate can then be
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subjected to a second, often more forcing, substitution or a cross-coupling reaction at the C2

position.[2]

Exemplary Reaction: C4-Amination
A key reaction demonstrating this principle is the mono-amination at the C4 position, a common

step in the synthesis of kinase inhibitors.[2]

Step-by-Step Protocol:

A solution of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (5 g, 14.61 mmol) is

prepared in ethanol (80 mL) in a round-bottom flask.[2]

The desired amine nucleophile, for example, (S)-2,3-dihydro-1H-inden-1-amine (2.335 g,

17.53 mmol), and a non-nucleophilic base such as DIPEA (5.08 mL, 29.2 mmol) are added

at room temperature.[2]

The reaction mixture is heated to 70°C for 12 hours under an inert atmosphere (e.g., argon).

[2]

After cooling, the product, (S)-N-(2-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-

dihydro-1H-inden-1-amine, can be isolated and purified.

2,4-dichloro-7-tosyl-7H-
pyrrolo[2,3-d]pyrimidine

Amine (R-NH₂)
DIPEA, EtOH, 70°C

2-chloro-4-amino-7-tosyl-7H-
pyrrolo[2,3-d]pyrimidine

 Regioselective SₙAr
at C4 position 

Click to download full resolution via product page

Caption: Regioselective C4 substitution workflow.

Application in Drug Discovery: Scaffolding for
Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry,

particularly for the development of protein kinase inhibitors.[1] Kinases play a central role in

cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
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2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a direct precursor for a wide array of

substituted pyrrolo[2,3-d]pyrimidines. By sequentially reacting the C4 and C2 positions,

chemists can generate large libraries of compounds for screening. For example, this

intermediate has been utilized in the synthesis of potent and selective inhibitors of Leucine-rich

repeat kinase 2 (LRRK2), a target for the treatment of Parkinson's disease.[2] The synthesis of

these inhibitors often begins with the selective displacement of the C4-chloride with a chiral

amine, followed by further modification at the C2-position to optimize potency and selectivity.[2]

While the closely related 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate for

the JAK inhibitor Tofacitinib, the 2,4-dichloro analog provides access to a broader chemical

space, enabling the exploration of structure-activity relationships at two distinct points on the

heterocyclic core.[7][8] This flexibility is invaluable for fine-tuning a drug candidate's properties,

such as its binding affinity, selectivity profile against other kinases, and pharmacokinetic

characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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